

# CAY10505: A Guide to Off-Target Kinase Effects for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CAY10505

Cat. No.: B1684643

[Get Quote](#)

## Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **CAY10505** on various kinases. Understanding the selectivity profile of a compound is critical for interpreting experimental results and anticipating potential side effects in drug development.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of **CAY10505**?

**CAY10505** is a potent and selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Ky), with a reported IC<sub>50</sub> of 30 nM.<sup>[1]</sup>

Q2: Has **CAY10505** been tested for off-target kinase activity?

Yes, **CAY10505** was tested against a panel of 80 different kinases to assess its selectivity.<sup>[1]</sup>

Q3: What are the known significant off-target effects of **CAY10505** on other kinases?

From the panel of 80 kinases, the most significant off-target inhibition was observed for Casein Kinase 2 (CK2), with an IC<sub>50</sub> of 20 nM.<sup>[1]</sup>

Q4: How does **CAY10505**'s potency compare across different PI3K isoforms?

**CAY10505** exhibits selectivity for the  $\gamma$  isoform of PI3K. Its inhibitory activity against other isoforms is significantly lower. A summary of the IC<sub>50</sub> values is provided in the data table below.

## CAY10505 Kinase Selectivity Profile

The following table summarizes the quantitative data on the inhibitory activity of **CAY10505** against its primary target and known off-target kinases.

Kinase Target	IC <sub>50</sub> Value	Notes
Primary Target		
PI3K $\gamma$	30 nM	Potent and selective target. <a href="#">[1]</a>
Off-Target Kinases		
Casein Kinase 2 (CK2)	20 nM	Significant off-target inhibition observed. <a href="#">[1]</a>
PI3K $\alpha$	0.94 $\mu$ M	~31-fold less potent than against PI3K $\gamma$ . <a href="#">[1]</a>
PI3K $\beta$	20 $\mu$ M	~667-fold less potent than against PI3K $\gamma$ . <a href="#">[1]</a>
PI3K $\delta$	20 $\mu$ M	~667-fold less potent than against PI3K $\gamma$ . <a href="#">[1]</a>

## Experimental Methodologies

### Determination of Kinase Inhibition (IC<sub>50</sub> Values)

The inhibitory activity of **CAY10505** against PI3K isoforms and the panel of 80 other kinases was determined using a standardized in vitro kinase assay. While the complete list of all 80 kinases and their specific inhibition values are not publicly available, the methodology for the primary targets and the significant off-target is outlined below.

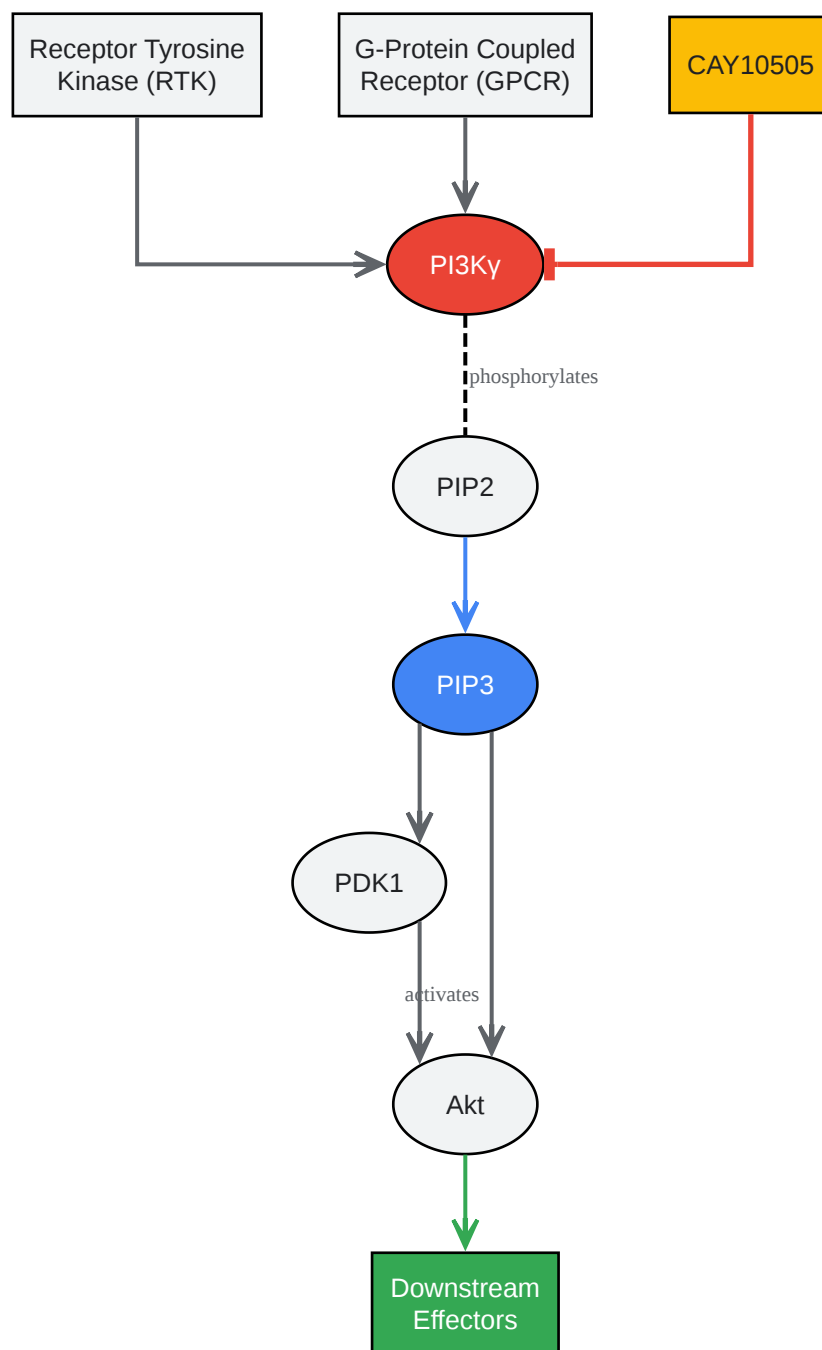
### General Kinase Assay Protocol (Radiometric)

A common method for determining kinase activity and inhibition is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group from ATP into a substrate.

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g.,  $\text{MgCl}_2$ ).
- **Compound Addition:** **CAY10505**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction with solvent only is also prepared.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of radiolabeled ATP (e.g.,  $[\gamma\text{-}^{32}\text{P}]\text{ATP}$  or  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ ) at a concentration near the  $K_m$  for ATP for that specific kinase.
- **Incubation:** The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,  $30^\circ\text{C}$ ).
- **Termination and Separation:** The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps to remove unincorporated ATP.
- **Quantification:** The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
- **IC<sub>50</sub> Calculation:** The percentage of kinase inhibition is calculated for each concentration of **CAY10505** relative to the control. The IC<sub>50</sub> value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

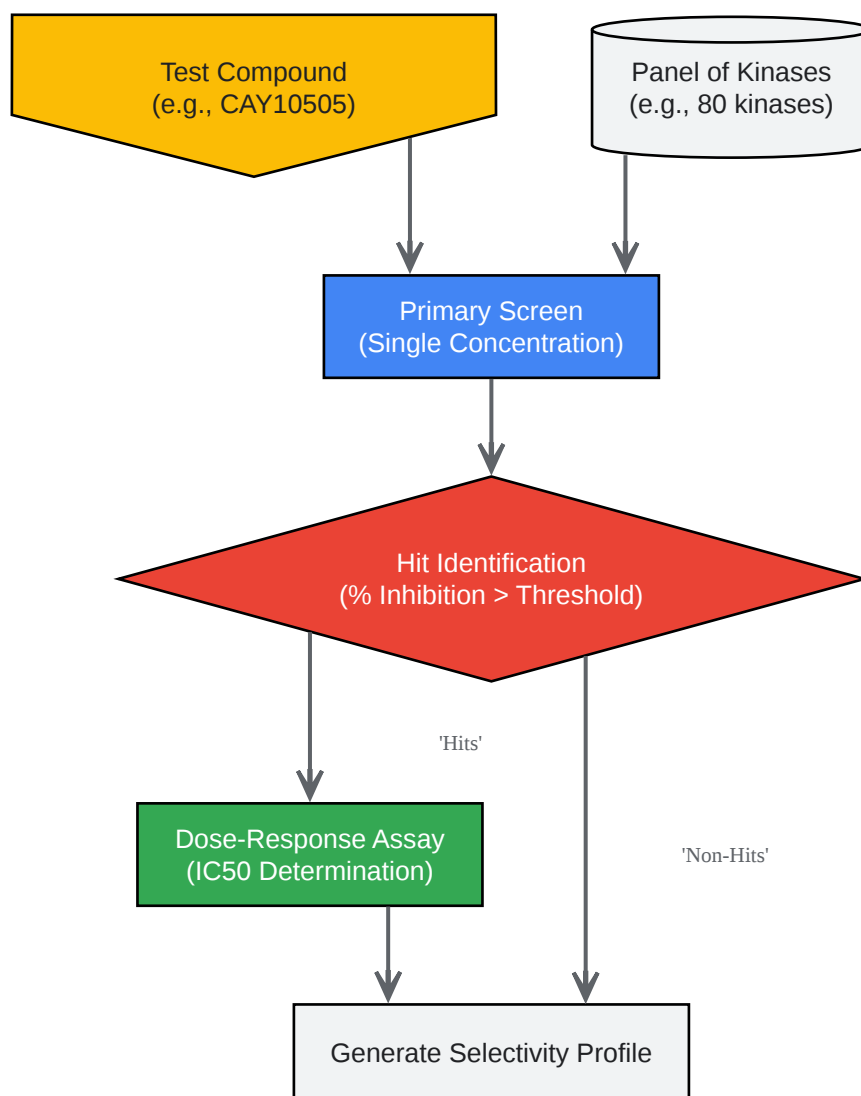
## Signaling Pathway and Experimental Workflow Diagrams

To aid in the visualization of the biological context and experimental procedures, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: PI3K/Akt Signaling Pathway Inhibition by **CAY10505**.



[Click to download full resolution via product page](#)

Caption: Workflow for Kinase Inhibitor Off-Target Screening.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- To cite this document: BenchChem. [CAY10505: A Guide to Off-Target Kinase Effects for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684643#cay10505-off-target-effects-on-other-kinases]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)